Methyl-PEG4-Amine

Catalog No.
S8342395
CAS No.
M.F
C9H23NO5
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-PEG4-Amine

Product Name

Methyl-PEG4-Amine

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol;2-methoxyethanamine

Molecular Formula

C9H23NO5

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C6H14O4.C3H9NO/c7-1-3-9-5-6-10-4-2-8;1-5-3-2-4/h7-8H,1-6H2;2-4H2,1H3

InChI Key

AKMRMFVRBSGZKM-UHFFFAOYSA-N

SMILES

COCCN.C(COCCOCCO)O

Canonical SMILES

COCCN.C(COCCOCCO)O

Methyl-Polyethylene Glycol 4-Amine is a specialized compound characterized by a polyethylene glycol backbone with four ethylene glycol units, terminated with a methyl group and an amine functional group. This compound is often utilized in bioconjugation applications due to its hydrophilic properties, which enhance solubility and reduce nonspecific binding in biological systems. Methyl-Polyethylene Glycol 4-Amine is primarily used in the modification of proteins and surfaces, facilitating the attachment of various biomolecules while maintaining their biological activity.

  • N-Hydroxysuccinimide Ester Reaction: The amine group can react with N-hydroxysuccinimide esters, forming stable amide bonds with proteins or other biomolecules. This reaction is crucial for PEGylation, enhancing the stability and solubility of therapeutic proteins .
  • Amine Coupling: The amine group can undergo coupling reactions with activated carboxylic acids or other electrophiles, allowing for the formation of diverse bioconjugates .
  • Hydrolysis: In the presence of water, Methyl-Polyethylene Glycol 4-Amine can hydrolyze under certain conditions, releasing the amine and forming hydroxylated PEG derivatives.

Methyl-Polyethylene Glycol 4-Amine exhibits several biological activities:

  • Biocompatibility: Due to its non-toxic and non-immunogenic nature, this compound is well-tolerated in biological systems, making it suitable for drug delivery and therapeutic applications.
  • Protein Stabilization: PEGylation with Methyl-Polyethylene Glycol 4-Amine can protect proteins from proteolytic degradation, extending their half-life in circulation .
  • Reduced Immunogenicity: The incorporation of polyethylene glycol moieties can minimize immune responses against therapeutic proteins, enhancing their efficacy in clinical settings.

The synthesis of Methyl-Polyethylene Glycol 4-Amine typically involves:

  • Polymerization: Ethylene oxide is polymerized to form polyethylene glycol chains. The desired length (four units) is achieved through controlled polymerization techniques.
  • Functionalization: The terminal hydroxyl groups of the polyethylene glycol are converted into amines through reductive amination or direct amination processes.
  • Purification: The final product is purified using methods such as dialysis or chromatography to remove unreacted starting materials and by-products.

Methyl-Polyethylene Glycol 4-Amine has diverse applications, including:

  • Protein PEGylation: Used to modify therapeutic proteins to improve their pharmacokinetic properties.
  • Surface Modification: Employed in creating hydrophilic surfaces that reduce nonspecific binding in biosensors and diagnostic devices .
  • Drug Delivery Systems: Incorporated into nanoparticles or liposomes to enhance drug solubility and stability.

Studies on Methyl-Polyethylene Glycol 4-Amine have shown its ability to interact with various biomolecules:

  • Affinity Studies: It has been demonstrated that Methyl-Polyethylene Glycol 4-Amine can effectively bind to primary amines on proteins, facilitating targeted drug delivery.
  • Kinetic Analysis: Kinetic studies reveal that the reaction rates of Methyl-Polyethylene Glycol 4-Amine with different substrates can vary based on pH and temperature conditions.

Methyl-Polyethylene Glycol 4-Amine shares structural similarities with other polyethylene glycol derivatives but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting its uniqueness:

Compound NameStructureUnique Features
Methyl-Polyethylene Glycol 8-AminePEG chain with eight unitsLonger chain provides enhanced solubility but may increase steric hindrance.
Methyl-Polyethylene Glycol 12-AminePEG chain with twelve unitsFurther increased hydrophilicity; may impact protein interactions differently.
Azido-Polyethylene Glycol 4-AminePEG chain with azide groupEnables click chemistry applications for bioconjugation.
Methyltetrazine-PEG4-AminePEG chain linked to tetrazineUseful in bioorthogonal labeling due to reactive tetrazine moiety.

These comparisons illustrate that while Methyl-Polyethylene Glycol 4-Amine shares common features with other compounds, its specific chain length and terminal functional groups provide distinct advantages for particular applications in bioconjugation and drug delivery.

Synthetic Pathways for mPEG4-Amine Derivatives

The synthesis of Methyl-PEG4-Amine (CAS 85030-56-4) typically involves multi-step functionalization of polyethylene glycol backbones. A prevalent strategy begins with the mesylation of hydroxyl-terminated PEG4, followed by azidation and subsequent reduction to yield the amine terminus. For example, α-methoxy-ω-hydroxy PEG4 is first converted to its mesylate derivative using methanesulfonyl chloride, enabling nucleophilic displacement with sodium azide to form the azido intermediate. Reduction with zinc (Zn) in the presence of ammonium chloride (NH₄Cl) achieves >99% end-group conversion to the amine.

An alternative route involves protective group chemistry. For instance, tert-butoxycarbonyl (BOC)-protected PEG4-amines are deprotected using trifluoroacetic acid (TFA), followed by coupling with active esters like N-hydroxysuccinimide (NHS) to stabilize the amine group. This method ensures high yields (82–99%) and minimizes side reactions, as evidenced by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Comparative Synthetic Routes for Methyl-PEG4-Amine

MethodReagentsYield (%)Purity (%)Key Reference
Mesylation-AzidationMsCl, NaN₃, Zn/NH₄Cl95>99
BOC DeprotectionTFA, NHS/EDCI8898

Optimization Strategies for Large-Scale Production

Scaling Methyl-PEG4-Amine synthesis requires addressing thermodynamic barriers and reagent efficiency. Key optimizations include:

  • Solvent Selection: Dichloromethane (DCM) is preferred for mesylation and azidation due to its inertness and ability to dissolve PEG intermediates.
  • Catalyst Use: Formic acid (HCOOH) reduces energy barriers in coupling reactions, as demonstrated in prebiotic amino acid synthesis models. For example, HCOOH-catalyzed dehydration of aminomethanol lowers the Gibbs free energy barrier from 51.2 to 40.9 kcal mol⁻¹.
  • Temperature Control: Room-temperature (20°C) reactions minimize degradation of heat-sensitive intermediates, such as maleimide derivatives.

Industrial-scale protocols from Tokyo Chemical Industry highlight refrigerated storage (0–10°C) and inert gas environments to prevent oxidation. These measures ensure batch consistency, with molecular weights verified via size exclusion chromatography (SEC).

Analytical Techniques for Purity Assessment

Accurate characterization of Methyl-PEG4-Amine relies on complementary analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The methyl group signal (δ = 3.38 ppm) and terminal amine protons (δ = 2.88 ppm) confirm end-group fidelity. Integration ratios between PEG backbone protons (δ = 3.64 ppm) and terminal groups determine molecular weight.
    • ¹³C NMR: Resonances at 70–75 ppm correlate with ether linkages, while 40–45 ppm signals indicate amine carbons.
  • Gas Chromatography (GC): Purity assessments achieve >98% accuracy by quantifying residual solvents and byproducts.

  • Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS resolves PEG oligomers, with deviations <1 Da confirming monodispersity.

Table 2: Analytical Performance Metrics

TechniqueParameter MeasuredPrecisionLimitations
¹H NMRMolecular weight, purity±2%Overlap in PEG signals
GCSolvent residues±0.5%Volatility required
MALDI-ToFOligomer distribution±0.1 DaMatrix interference

Amino group modification represents the most prevalent approach for protein PEGylation, targeting both epsilon-amino groups of lysine residues and N-terminal alpha-amino groups [1] [2]. The high nucleophilicity and surface accessibility of these primary amines at physiological pH makes them ideal targets for chemical conjugation with activated polyethylene glycol derivatives [3].

The reactivity of individual amino groups within a protein structure varies significantly based on several key factors. Exposed surface area measurements demonstrate that amino groups with greater solvent accessibility exhibit enhanced reactivity, while those buried within protein secondary structures show reduced conjugation efficiency [4] [5]. The local protein environment surrounding each amino group creates distinct microenvironments that influence both the pKa values and nucleophilic character of these residues [6].

Kinetic studies reveal that amino group modification follows complex multi-site reaction mechanisms. Structure-dependent reactivity models indicate that protein-specific molecular descriptors including exposed surface areas, pKa values, and local surface charge significantly impact amine reactivity at each modification site [4]. Linear and machine-learned prediction models demonstrate over 75% accuracy in predicting lysine modification patterns across diverse protein structures [7].

The selectivity of amino group modification can be enhanced through several strategies. pH-controlled reactions exploit the pKa differences between N-terminal amino groups (approximately 7.6-8.0) and lysine epsilon-amino groups (approximately 9.3-10.5) [1] [8]. At pH values below 9.3, lysine residues remain predominantly protonated and less reactive, allowing preferential N-terminal modification [9]. However, optimal pH determination requires careful optimization for each protein system due to varying amino acid compositions and structural environments [8].

Enzymatic approaches using transglutaminase offer enhanced site-specificity through catalyzed acyl transfer reactions between glutamine residues and polyethylene glycol amino derivatives [1] [8]. This methodology enables incorporation of specific glutamine-rich sequences at protein termini through genetic engineering, providing predetermined conjugation sites without disturbing protein flexibility or conformation [8].

The following table summarizes key amino group modification parameters:

ParameterN-terminal ModificationLysine ModificationEnzymatic Conjugation
Optimal pH5.0-7.57.5-9.06.0-8.0
SelectivityHighModerateVery High
Reaction RateFastVariableModerate
Site ControlSingle siteMultiple sitesPredetermined

Advanced kinetic modeling approaches incorporate structure-dependent reactivity parameters to predict modification outcomes. These models introduce "polyethylene glycol chain coverage" as a quantifiable metric for assessing steric shielding effects as conjugation proceeds [4]. The implementation of distance-dependent metrics for polyethylene glycol shielding explicitly reflects the impact of modification site selection on subsequent conjugation reactions [7].

Impact of Spacer Length on Binding Affinity

The length and flexibility of polyethylene glycol spacers exert profound effects on protein binding affinity and biological activity. Quantitative modeling studies demonstrate that optimal spacer design requires careful balance between conformational entropy and binding energy considerations [10] [11].

For divalent ligand-receptor systems, spacer length optimization follows specific design principles. The average spacer length should equal or be slightly smaller than the distance between receptor binding pockets to maximize binding efficiency [10]. End-to-end spacer length fluctuations should remain within the same range as receptor binding pocket dimensions to optimize effective concentration [11].

Experimental validation demonstrates significant binding affinity variations with polyethylene glycol spacer length. Studies using bombesin analogs with mini-polyethylene glycol spacers (2-6 ethylene glycol units) show IC50 values ranging from 3.1 ± 0.2 nanomolar for PEG2 to 5.8 ± 0.3 nanomolar for PEG6 spacers [12] [13]. These findings indicate that increasing spacer length beyond optimal dimensions results in decreased binding affinity.

The relationship between spacer flexibility and binding performance exhibits complex dependencies. Flexible spacers demonstrate greater tolerance to distance mismatches between binding sites but require stronger monovalent binding constants to achieve multivalent enhancement [10]. Stiff spacers provide more precise geometric matching but show reduced adaptability to structural variations [11].

Critical dissociation constant analysis reveals threshold values below which divalent ligands outperform monovalent counterparts. For polyethylene glycol spacers with segment length of 0.38 nanometers, this critical value decreases with increasing spacer flexibility [10]. The following data illustrates these relationships:

Spacer TypePersistence Length (nm)Critical Kd (mM)Optimal Length Ratio
Stiff DNA53281.0 × d
Semi-flexible1.350.85 × d
Flexible PEG0.380.50.71 × d

Protein activity preservation studies demonstrate spacer length-dependent effects on enzymatic function. Polyethylene glycol modification of arginase using ethynylbenzaldehyde linkers maintains comparable enzymatic activity when optimal spacer dimensions are employed [14]. Conversely, excessive spacer lengths can mask biological recognition sites through steric hindrance [12].

Pharmacokinetic properties also show strong spacer length dependencies. Mini-polyethylene glycol spacers in radiopharmaceuticals demonstrate reduced hepatic uptake and enhanced renal clearance compared to longer polymer chains [12] [13]. These effects result from altered hydrophilicity and reduced interaction with hepatic clearance mechanisms.

Conformational analysis reveals that spacer flexibility influences protein structural perturbation. Molecular dynamics simulations indicate that polyethylene glycol spacers have minimal effects on neutral peptide conformations but significantly impact highly charged peptides [15]. At high surface densities, peptide aggregation and partitioning into polyethylene glycol layers can reduce accessibility to interaction partners [15].

Comparative Analysis of Tresylate vs. Succinimidyl Ester Conjugation

Tresylate and succinimidyl ester chemistries represent two distinct approaches for amino group modification, each exhibiting unique reactivity profiles and selectivity characteristics [16] [17] [18].

Tresylate conjugation operates through alkylation mechanisms, forming stable secondary amine linkages without introducing spacer elements between conjugated molecules [18]. The reaction proceeds optimally at pH 8.0 under moderate basic conditions that minimize tresyl group hydrolysis while preventing amino group protonation [16]. This chemistry demonstrates high reactivity toward primary amines with reaction completion typically achieved within 3-18 hours at room temperature [16] [18].

Succinimidyl ester conjugation utilizes acylation mechanisms, creating stable amide bonds between polyethylene glycol derivatives and amino groups [1] [17]. The reaction efficiency depends critically on competition between desired aminolysis and undesired hydrolysis pathways [19]. Under physiological buffer conditions, hydrolysis rate constants exceed aminolysis rate constants by over three orders of magnitude, potentially compromising conjugation efficiency [19].

Kinetic analysis reveals fundamental differences in reaction selectivity and site preference. Tresylate chemistry shows relatively uniform reactivity across different amino group environments, while succinimidyl ester systems exhibit strong dependence on local protein structure and amino acid accessibility [17] [20]. Reductive amination approaches using aldehyde-polyethylene glycol linkers demonstrate 3-4 times greater maximum reaction rates compared to succinimidyl ester chemistry [17].

The following comparative data illustrates key performance differences:

ParameterTresylate ConjugationSuccinimidyl EsterReductive Amination
Reaction MechanismAlkylationAcylationImine Formation
Bond TypeSecondary AmineAmideSecondary Amine
Optimal pH8.07.0-8.56.5-8.0
Hydrolysis CompetitionLowHighMinimal
Site SelectivityModerateVariableHigh
Reaction RateFastModerateFast

Site-specific conjugation studies demonstrate superior selectivity control with reductive amination compared to succinimidyl ester methods. Single lysine modification yields of 41% can be achieved using multicomponent aldehyde systems, while maintaining site homogeneity through kinetic control [5]. Succinimidyl ester conjugation typically produces heterogeneous mixtures requiring extensive purification [17].

Tresylate conjugation efficiency varies significantly with protein structure and amino acid composition. Studies using ovalbumin demonstrate optimal conjugation at weight ratios of 5:1 tresylated Brij:protein, with approximately 30% of input protein successfully incorporated into nanoparticle formulations [16]. The moderate basic reaction conditions preserve protein structure while achieving efficient amino group modification [16].

Product stability analysis reveals important differences between conjugation chemistries. Tresylate-mediated linkages form stable secondary amine bonds resistant to hydrolytic degradation [18]. Succinimidyl ester products create amide bonds with excellent long-term stability under physiological conditions [1]. However, concerns exist regarding potential sulfamate linkage formation in tresylate systems, which may exhibit degradation susceptibility [21].

Immunogenicity studies demonstrate enhanced biological responses with tresylate-conjugated protein-nanoparticle systems. Mice immunized with tresylate-conjugated ovalbumin nanoparticles show 5-10 fold greater antibody titers compared to conventional aluminum adjuvant formulations [16]. These enhanced responses correlate with covalent antigen attachment rather than physical adsorption mechanisms.

Selectivity prediction models incorporate multiple factors affecting conjugation site preference. Initial binding affinity between linkers and amino groups influences site selectivity, with different head groups producing distinct conjugation patterns [17]. Accessibility parameters, local electrostatic environments, and steric factors combine to determine overall reaction selectivity [4] [20].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

225.15762283 g/mol

Monoisotopic Mass

225.15762283 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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